molecular formula C21H20N2O5S2 B3202333 2,5-dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1021208-34-3

2,5-dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B3202333
CAS No.: 1021208-34-3
M. Wt: 444.5 g/mol
InChI Key: DXAVOXRNAOCIQM-UHFFFAOYSA-N
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Description

The molecule comprises a benzenesulfonamide core substituted with two methoxy groups at positions 2 and 3. The sulfonamide nitrogen is linked to an indoline moiety, which is further functionalized with a thiophene-2-carbonyl group.

Properties

IUPAC Name

2,5-dimethoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-27-16-7-8-18(28-2)20(13-16)30(25,26)22-15-6-5-14-9-10-23(17(14)12-15)21(24)19-4-3-11-29-19/h3-8,11-13,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAVOXRNAOCIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives, it is likely that this compound may exert a range of molecular and cellular effects.

Biological Activity

2,5-Dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound belonging to the class of indole derivatives. Its unique structure, combining an indole moiety with a thiophene ring and a benzenesulfonamide group, suggests potential for diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Indole Moiety : This can be achieved through cyclization techniques involving appropriate precursors.
  • Formation of the Thiophene Ring : The thiophene component is often synthesized using standard heterocyclic chemistry methods.
  • Coupling Reaction : The final compound is formed through a coupling reaction between the indole derivative and the benzenesulfonamide.

These synthetic routes are optimized for yield and purity, ensuring the compound's suitability for biological evaluation.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects across multiple cancer cell lines. For instance:

  • In vitro Studies : Compounds with similar structures have shown potent activity against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. These compounds were compared to etoposide, a well-known chemotherapeutic agent, demonstrating lower toxicity to normal cells while effectively inducing apoptosis in cancer cells .

The proposed mechanisms of action for this class of compounds include:

  • Topoisomerase Inhibition : Some derivatives act as selective inhibitors of topoisomerase II, interfering with DNA replication and transcription processes essential for cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Induction : The compounds have been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .

Case Studies

A few notable case studies highlight the biological activity of related compounds:

  • Study on Topoisomerase Inhibitors : A study evaluated several new compounds based on thiophene and indole structures for their ability to inhibit topoisomerase II. Three compounds demonstrated significant inhibitory activity without intercalating DNA, suggesting a targeted mechanism .
  • Antitumor Activity Assessment : Another investigation reported that certain indole-based compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as effective anticancer agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Reference Cell Line Tested IC50 (μM) Mechanism of Action Comments
Breast Cancer<10Topoisomerase II InhibitionLow toxicity to normal cells
Lung Cancer6.26ROS InductionInduces apoptosis
Colon Cancer6.48DNA InterferenceSelective against cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with overlapping functional groups or synthetic pathways, enabling indirect comparisons. Below is an analysis of key analogs from the literature:

Thiazolo-Pyrimidine Derivatives (11a, 11b)

These compounds share sulfonamide-like frameworks and heterocyclic systems. For example:

  • (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Molecular Formula: C₂₂H₁₇N₃O₃S Key Features: A thiazolo-pyrimidine core with a cyano group and furan substituent. Synthesis: Prepared via condensation of chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (68% yield) . Spectroscopy: IR peaks at 2,209 cm⁻¹ (CN), ¹H-NMR signals for aromatic protons (δ 6.67–8.01) .
Property 11a 11b Target Compound (Inferred)
Core Structure Thiazolo-pyrimidine Thiazolo-pyrimidine Benzenesulfonamide-indoline
Key Substituents 2,4,6-Trimethylbenzylidene 4-Cyanobenzylidene Thiophene-2-carbonyl, dimethoxy
Yield 68% 68% N/A (No data)
Functional Groups CN, CO CN, CO SO₂NH, CO, OCH₃

Comparison: The target compound’s benzenesulfonamide and thiophene groups may enhance solubility or receptor binding compared to the rigid thiazolo-pyrimidine cores of 11a/b. However, the absence of a cyano group could reduce electrophilic reactivity .

Pyrimido-Quinazoline Derivative (12)

  • 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
    • Molecular Formula : C₁₇H₁₀N₄O₃
    • Key Features : A fused pyrimido-quinazoline system with a methylfuran substituent.
    • Synthesis : Synthesized via refluxing thiouracil derivatives with anthranilic acid (57% yield) .
Property 12 Target Compound (Inferred)
Core Structure Pyrimido-quinazoline Benzenesulfonamide-indoline
Bioactive Moieties Furan, CN Thiophene, SO₂NH
Melting Point 268–269°C Likely >250°C (rigid structure)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 2
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2,5-dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

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